2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperidine ring, which is further substituted with a tert-butylbenzoyl group
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities . They are known to interact with various proteins and enzymes, making them an important synthon in the development of new drugs .
Mode of Action
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities of benzimidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities of benzimidazole derivatives, it can be inferred that the compound could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine: This compound shares a similar piperidine core but differs in its substitution pattern.
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate: Another related compound with a different substituent on the benzoyl group.
Uniqueness
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-23(2,3)18-10-8-17(9-11-18)22(27)26-14-12-16(13-15-26)21-24-19-6-4-5-7-20(19)25-21/h4-11,16H,12-15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNEBOWXUOBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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